5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one
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Overview
Description
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one, also known as DMMP, is a synthetic compound that has been widely used in scientific research. DMMP has been found to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of different biological processes.
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one involves the inhibition of CDK4 activity. CDK4 is a protein that is involved in the regulation of the cell cycle by phosphorylating the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of E2F transcription factors, which promote the expression of genes that are necessary for cell cycle progression. 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one inhibits CDK4 activity by binding to the ATP-binding site of the protein, preventing the phosphorylation of Rb and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one has been found to have various biochemical and physiological effects. In addition to its inhibition of CDK4 activity, 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one has been shown to induce the expression of p21, a protein that is involved in the regulation of the cell cycle. 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. This inhibition leads to an increase in the acetylation of histones, which promotes the expression of genes that are involved in cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one has several advantages for use in lab experiments. It is a highly specific inhibitor of CDK4 activity, making it a valuable tool for studying the role of CDK4 in cell cycle regulation. 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one also has some limitations. It has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for research on 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one. One potential direction is to investigate the effects of 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one on other CDKs, as well as other proteins that are involved in cell cycle regulation. Another potential direction is to study the effects of 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one in vivo, to determine its potential as a cancer therapy. Additionally, further research could be done to optimize the synthesis and purification of 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one, to make it more readily available for use in experiments.
Synthesis Methods
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one can be synthesized using a one-pot reaction of 2-methoxypyridine-3-carboxaldehyde, dimethylamine, and 4-chloro-3-nitropyridazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The product is then purified using column chromatography to obtain 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one as a white solid.
Scientific Research Applications
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one has been used in various scientific research applications, including drug discovery, neurobiology, and cancer research. 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that is involved in the regulation of cell cycle progression. This inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells, making 5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one a potential candidate for cancer therapy.
properties
IUPAC Name |
5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-16(2)11-7-12(18)17(15-8-11)9-10-5-4-6-14-13(10)19-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGECYTIFJMHXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC2=C(N=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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